molecular formula C12H13N B1323583 2-(3-Methylbut-3-en-1-yl)benzonitrile CAS No. 731772-68-2

2-(3-Methylbut-3-en-1-yl)benzonitrile

Cat. No. B1323583
CAS RN: 731772-68-2
M. Wt: 171.24 g/mol
InChI Key: WRXDYGLTPCDALP-UHFFFAOYSA-N
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Description

“2-(3-Methylbut-3-en-1-yl)benzonitrile” is a chemical compound with the molecular formula C12H13N . It is also known by the synonym "4-(2-Cyanophenyl)-2-methylbut-1-ene" .


Molecular Structure Analysis

The InChI code for “2-(3-Methylbut-3-en-1-yl)benzonitrile” is 1S/C12H13N/c1-10(2)7-8-11-5-3-4-6-12(11)9-13/h3-6H,1,7-8H2,2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 171.24 . It is stored at ambient temperature and is in liquid-oil form . The flash point is between 100-115/0.02mm .

Scientific Research Applications

Natural Product Synthesis

This compound is used in the synthesis of various natural products. For instance, it has been isolated from the leaves of Melicope moluccana and is involved in the formation of complex quinolone alkaloids . These natural products have a range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties.

Catalysis in Organic Chemistry

“2-(3-Methylbut-3-en-1-yl)benzonitrile” serves as a precursor in catalytic reactions. It has been used in the hydrogenation of esters to alcohols, which is a crucial step in producing compounds like isoprenol . Isoprenol is significant as it can be used as an alternative biofuel and as an intermediate in pharmaceutical synthesis.

Mechanism of Action

The mechanism of action of “2-(3-Methylbut-3-en-1-yl)benzonitrile” is not clear from the available information. The mechanism of action typically refers to how a compound interacts with biological systems, which can be complex and depend on a variety of factors .

Safety and Hazards

The compound has several hazard statements: H302+H312+H332;H315;H319;H335 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing the compound and avoiding contact with skin and eyes .

Future Directions

The future directions for the use and study of “2-(3-Methylbut-3-en-1-yl)benzonitrile” are not clear from the available information. Future research could potentially explore its synthesis, chemical reactions, and biological interactions in more detail .

properties

IUPAC Name

2-(3-methylbut-3-enyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-10(2)7-8-11-5-3-4-6-12(11)9-13/h3-6H,1,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXDYGLTPCDALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641133
Record name 2-(3-Methylbut-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

731772-68-2
Record name 2-(3-Methyl-3-buten-1-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methylbut-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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